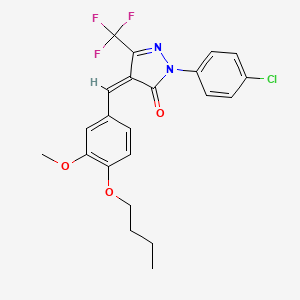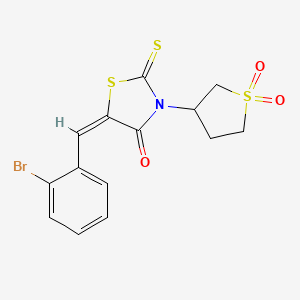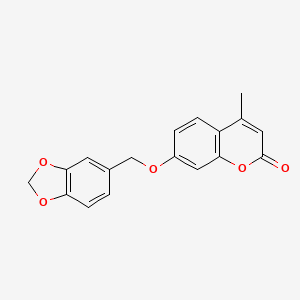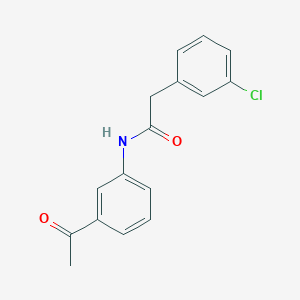![molecular formula C15H22N6O2S B5407829 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine, also known as DIPL, is a chemical compound that has been the subject of extensive scientific research. This compound is a potent inhibitor of protein kinase B (PKB), which is a key regulator of cell growth and survival. PKB is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKB by DIPL has potential applications in cancer treatment and other diseases.
作用機序
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine acts as a competitive inhibitor of PKB, binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of PKB, leading to the inhibition of cell growth and survival. This compound has been shown to be highly selective for PKB, with minimal effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. This compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine is its high selectivity for PKB, which minimizes off-target effects. In addition, this compound has a long half-life, which allows for sustained inhibition of PKB. However, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound has potential toxicity, which must be carefully monitored in in vitro and in vivo experiments.
将来の方向性
There are several potential future directions for research on 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more potent and selective inhibitors of PKB, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the synergistic effects of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential applications of this compound in other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.
合成法
The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine involves several steps, including the reaction of 4,5-dimethylimidazole with ethylsulfonyl chloride to form 4,5-dimethyl-1-(ethylsulfonyl)imidazole. This intermediate is then reacted with 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine to form this compound. The synthesis of this compound has been optimized in recent years, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in cancer treatment. PKB is overexpressed in many types of cancer, and its inhibition by this compound can lead to the induction of apoptosis and the suppression of tumor growth. This compound has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
特性
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-6-(4-ethylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-4-24(22,23)20-7-5-19(6-8-20)14-9-15(17-10-16-14)21-11-18-12(2)13(21)3/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGPEBUWFFGHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-allyl-7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5407755.png)

![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(1H-pyrrol-2-yl)pyridine hydrochloride](/img/structure/B5407759.png)
![N-cyclohexyl-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5407762.png)
![1-(4-chlorophenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5407769.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide](/img/structure/B5407786.png)
![benzyl N-{2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5407794.png)

![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B5407818.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5407826.png)


![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407848.png)
